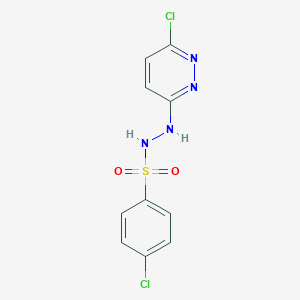
4-chloro-N'-(6-chloro-3-pyridazinyl)benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N'-(6-chloro-3-pyridazinyl)benzenesulfonohydrazide is a chemical compound with the chemical formula C12H8Cl2N4O2S. It is also known as Pyridazinamide or PZA. It is a white crystalline powder that is used in the treatment of tuberculosis (TB).
Mécanisme D'action
The exact mechanism of action of Pyridazinamide is not fully understood. It is believed to work by inhibiting the synthesis of mycolic acid in the cell wall of the TB bacterium. It also disrupts the energy metabolism of the bacterium.
Biochemical and Physiological Effects:
Pyridazinamide has been shown to have low toxicity and is well-tolerated by patients. It is metabolized in the liver and excreted in the urine. Pyridazinamide has been shown to be effective in reducing the bacterial load in patients with TB.
Avantages Et Limitations Des Expériences En Laboratoire
Pyridazinamide is a useful tool in the study of TB. It is effective against drug-resistant strains of TB and has low toxicity. However, it is not effective against all strains of TB and can have side effects in some patients.
Orientations Futures
There are several areas of future research for Pyridazinamide. These include:
1. Developing new formulations of Pyridazinamide that are more effective and have fewer side effects.
2. Studying the mechanism of action of Pyridazinamide in more detail to better understand how it works.
3. Investigating the use of Pyridazinamide in combination with other drugs to improve its efficacy.
4. Developing new drugs that are based on the structure of Pyridazinamide to improve the treatment of TB.
Conclusion:
Pyridazinamide is a chemical compound that is used in the treatment of TB. It has been extensively studied for its efficacy against drug-resistant strains of TB. Pyridazinamide has low toxicity and is well-tolerated by patients. There are several areas of future research for Pyridazinamide, including developing new formulations and investigating its mechanism of action in more detail.
Méthodes De Synthèse
The synthesis of Pyridazinamide involves the reaction between 4-chlorobenzenesulfonyl chloride and 6-chloro-3-pyridazinecarboxylic acid hydrazide in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform.
Applications De Recherche Scientifique
Pyridazinamide has been extensively studied for its use in the treatment of TB. It is used in combination with other drugs such as isoniazid, rifampicin, and ethambutol. Pyridazinamide has been shown to be effective against drug-resistant strains of TB.
Propriétés
Formule moléculaire |
C10H8Cl2N4O2S |
|---|---|
Poids moléculaire |
319.17 g/mol |
Nom IUPAC |
4-chloro-N//'-(6-chloropyridazin-3-yl)benzenesulfonohydrazide |
InChI |
InChI=1S/C10H8Cl2N4O2S/c11-7-1-3-8(4-2-7)19(17,18)16-15-10-6-5-9(12)13-14-10/h1-6,16H,(H,14,15) |
Clé InChI |
KSOKFGNARZYGRD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)NNC2=NN=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)NNC2=NN=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 1-{5-[(2-chloro-6-fluorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-2-methylbutylcarbamate](/img/structure/B263681.png)
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(prop-2-en-1-yl)pyrrolidine-2,3-dione](/img/structure/B263683.png)

![tert-butyl N-[(1S,2R)-1-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-methylbutyl]carbamate](/img/structure/B263685.png)
![2-amino-4-(2,4-dimethoxyphenyl)-6-[2-(dimethylamino)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B263686.png)
![methyl 4-[(3E)-3-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B263688.png)
![Dimethyl 1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B263692.png)



![N-(3-bromo-4-ethoxybenzyl)-N-[3-(methylamino)propyl]amine](/img/structure/B263708.png)
![N-(3,4-dichlorobenzyl)-N-[3-(diethylamino)propyl]amine](/img/structure/B263709.png)

![N-[2-(4-morpholinyl)ethyl]-N-(2-phenylpropyl)amine](/img/structure/B263714.png)